molecular formula C28H17ClFN3O2S2 B4289878 2-[(6-{[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE

2-[(6-{[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE

Cat. No.: B4289878
M. Wt: 546.0 g/mol
InChI Key: IMJWQKROPCMNKA-UHFFFAOYSA-N
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Description

2-[(6-{[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE is a complex organic compound that features a combination of benzothiazole, benzylidene, and dibenzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-{[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the condensation of 2-chloro-6-fluorobenzylidene with 2-aminobenzothiazole under specific reaction conditions to form the benzothiazole intermediate. This intermediate is then reacted with dibenzofuran-3-ylacetamide in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(6-{[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-[(6-{[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(6-{[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluorobenzyl chloride
  • 2-chloro-6-fluorophenylacetic acid
  • 2-chloro-6-fluorobenzoic acid

Uniqueness

2-[(6-{[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE is unique due to its complex structure, which combines multiple functional groups and aromatic systems

Properties

IUPAC Name

2-[[6-[(2-chloro-6-fluorophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-dibenzofuran-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H17ClFN3O2S2/c29-21-5-3-6-22(30)20(21)14-31-16-9-11-23-26(13-16)37-28(33-23)36-15-27(34)32-17-8-10-19-18-4-1-2-7-24(18)35-25(19)12-17/h1-14H,15H2,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJWQKROPCMNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)CSC4=NC5=C(S4)C=C(C=C5)N=CC6=C(C=CC=C6Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H17ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(6-{[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(6-{[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[(6-{[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[(6-{[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[(6-{[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[(6-{[(E)-(2-CHLORO-6-FLUOROPHENYL)METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(DIBENZO[B,D]FURAN-3-YL)ACETAMIDE

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